5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family This compound is known for its unique structure, which includes a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method is advantageous for preparing bulk quantities of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Marckwald reaction’s scalability suggests it could be adapted for industrial-scale synthesis. The reaction conditions typically involve standard laboratory techniques, including heating, stirring, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-Pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5H,6H,7H-Pyrrolo[1,2-a]imidazole-5-carboxylic acid
Uniqueness
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the 7th carbon of the fused ring system. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-3-9-4-2-8-6(5)9;/h2,4-5H,1,3H2,(H,10,11);1H |
InChI Key |
KSYJQQLSIMBGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1C(=O)O.Cl |
Origin of Product |
United States |
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